molecular formula C7H14N2OS B14718786 Piperidine, 1-[(methylamino)thioxomethoxy]- CAS No. 21094-45-1

Piperidine, 1-[(methylamino)thioxomethoxy]-

Cat. No.: B14718786
CAS No.: 21094-45-1
M. Wt: 174.27 g/mol
InChI Key: NZFRYIJIFINMLX-UHFFFAOYSA-N
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Description

Piperidine, 1-[(methylamino)thioxomethoxy]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound features a piperidine ring substituted with a methylamino group and a thioxomethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves the use of cyclic iminium salts as versatile intermediatesFor the synthesis of 1-[(methylamino)thioxomethoxy]piperidine, a common approach involves the reaction of piperidine with methylamine and a thioxomethoxy reagent under controlled conditions .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. Additionally, modified Birch reduction using sodium in ethanol can also be employed to reduce pyridine to piperidine .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(methylamino)thioxomethoxy]- undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of double bonds to single bonds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine-based compounds .

Scientific Research Applications

Piperidine derivatives, including 1-[(methylamino)thioxomethoxy]piperidine, have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine, 1-[(methylamino)thioxomethoxy]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, piperidine derivatives may interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.

    Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine but with a smaller ring size.

    Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.

Uniqueness

Piperidine, 1-[(methylamino)thioxomethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylamino and thioxomethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

21094-45-1

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

O-piperidin-1-yl N-methylcarbamothioate

InChI

InChI=1S/C7H14N2OS/c1-8-7(11)10-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,11)

InChI Key

NZFRYIJIFINMLX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)ON1CCCCC1

Origin of Product

United States

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